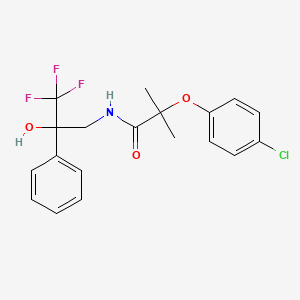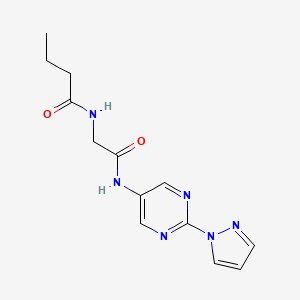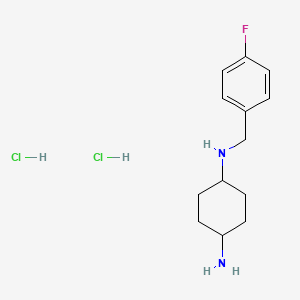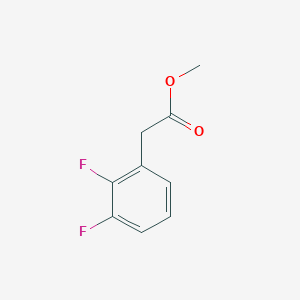
2-(4-chlorophenoxy)-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide is a useful research compound. Its molecular formula is C19H19ClF3NO3 and its molecular weight is 401.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Receptor Antagonism
This compound is illustrative of a novel class of diphenylpropylamine NMDA receptor antagonists. Its synthesis involves a multistep reaction sequence starting from 3,3′-difluorobenzophenone, showcasing its application in the development of NMDA receptor-targeted therapies. Such compounds have potential implications for treating conditions mediated by NMDA receptor dysfunction, including neurological disorders (S. Moe et al., 1998).
Selective Androgen Receptor Modulation
Another area of application involves its analogs, such as S-23, being investigated for hormonal male contraception. These compounds exhibit high binding affinity and agonistic behavior in vitro, showing effects on spermatogenesis and hormonal levels in male rats. Their ability to modulate androgen receptors selectively offers a promising route for developing non-hormonal male contraceptives, highlighting the compound's relevance in reproductive health research (Amanda Jones et al., 2009).
Pharmacokinetics and Metabolic Profiling
Research into the pharmacokinetics and metabolism of selective androgen receptor modulators like S-1, related to the compound , provides insights into their absorption, clearance, distribution, and metabolic pathways in preclinical models. This research is crucial for understanding the therapeutic potential and safety profile of such compounds, furthering their development for clinical use in treating androgen-dependent diseases (Di Wu et al., 2006).
Antipathogenic Activity
The compound's structure-related research has led to the synthesis of new thiourea derivatives with significant antipathogenic activities. These derivatives demonstrate potential as novel antimicrobial agents, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. This line of investigation opens avenues for developing new treatments against resistant bacterial infections (Carmen Limban et al., 2011).
Crystal Structure Analysis
Detailed crystal structure analysis of compounds structurally related to 2-(4-chlorophenoxy)-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide provides insights into their molecular configurations, interactions, and the formation of hydrogen-bonded cyclic dimers. Such studies are fundamental for understanding the physical and chemical properties of these compounds, informing their potential applications in drug design and materials science (C. Kennard et al., 1982).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3NO3/c1-17(2,27-15-10-8-14(20)9-11-15)16(25)24-12-18(26,19(21,22)23)13-6-4-3-5-7-13/h3-11,26H,12H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFINFGXVPLPFSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC(C1=CC=CC=C1)(C(F)(F)F)O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,9-dimethyl-6-(4-propan-2-ylphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2965107.png)


![2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine](/img/structure/B2965112.png)
![2-[(5-chlorothiophene-2-carbonyl)amino]-N-methylthiophene-3-carboxamide](/img/structure/B2965113.png)

![1-[(5-bromopyrazin-2-yl)methyl]-3-[3-(1H-pyrazol-1-yl)propyl]urea](/img/structure/B2965116.png)
![2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(3-fluorobenzyl)acetamide](/img/structure/B2965120.png)
![2,4,7,8-Tetramethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2965121.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2965122.png)


